molecular formula C13H10N2O B13882183 2-(6-Phenoxypyridin-3-yl)acetonitrile

2-(6-Phenoxypyridin-3-yl)acetonitrile

Cat. No.: B13882183
M. Wt: 210.23 g/mol
InChI Key: HCWACGVCZJCATO-UHFFFAOYSA-N
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Description

2-(6-Phenoxypyridin-3-yl)acetonitrile (CAS: 57958-56-2) is a nitrile-containing heterocyclic compound featuring a pyridine core substituted with a phenoxy group at the 6-position and an acetonitrile moiety at the 3-position.

Properties

IUPAC Name

2-(6-phenoxypyridin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-8-11-6-7-13(15-10-11)16-12-4-2-1-3-5-12/h1-7,10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWACGVCZJCATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy

The synthesis of this compound typically involves the construction of the pyridine core bearing a phenoxy substituent at the 6-position, followed by introduction of the acetonitrile group at the 3-position. The key steps include:

  • Formation of 6-phenoxypyridine derivatives via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
  • Functionalization at the 3-position to install the acetonitrile moiety, often through halogenation followed by cyanide displacement or via condensation with cyano-containing reagents.

Reported Preparation Method from Beilstein Journal Supplementary Data

A versatile synthetic approach described involves:

  • Starting from a 6-chloropyridine derivative, substitution with phenol to yield 6-phenoxypyridine intermediates.
  • Subsequent reaction with an acetonitrile-containing reagent under anhydrous conditions.

Experimental details:

Step Reagents & Conditions Outcome Yield & Purity
1 6-chloropyridine derivative + phenol, base, anhydrous acetonitrile, 60 °C, 4 h Formation of 6-phenoxypyridine intermediate 88–90% yield, white solid
2 Addition of trimethylsilyl triflate (4 equiv), stirring at 60 °C for 4 h Activation for nucleophilic substitution Monitored by TLC
3 Workup: quenching into ice water, saturated sodium bicarbonate, extraction with ethyl acetate Isolation of product Purified by flash chromatography

This method emphasizes the use of trimethylsilyl triflate as an activator to facilitate substitution and achieve high yields of the target compound. The purification employs silica gel chromatography with petroleum ether–ethyl acetate mixtures as eluents.

Alternative Synthetic Route via Halogenation and Nucleophilic Substitution

Another documented route involves:

  • Preparation of 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one as an intermediate by bromination of 1-(6-chloropyridin-3-yl)ethan-1-one using N-bromosuccinimide (NBS) and trimethylsilyl trifluoromethanesulfonate in acetonitrile at 0 °C to room temperature over 6 hours.
  • Subsequent nucleophilic substitution of the bromo intermediate with sodium cyanide or related cyanide sources to introduce the acetonitrile group.

Key reaction parameters:

Intermediate Reagents Conditions Yield Notes
2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one NBS, trimethylsilyl triflate, acetonitrile, 0 °C to RT, 6 h Column chromatography (petroleum ether:ethyl acetate 5:1) 85% White solid, m.p. 80–82 °C
Cyanide substitution step Sodium cyanide or triazole sodium (depending on route), acetonitrile, 4 h reaction Purification by column chromatography 60% (for triazole substitution) Formation of cyano or related derivatives

Analytical and Purification Techniques

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents Reaction Conditions Yield (%) Purification Notes
1 6-chloropyridine derivative + phenol Trimethylsilyl triflate, anhydrous acetonitrile 60 °C, 4 h 88–90 Flash chromatography (petroleum ether–ethyl acetate) High yield, mild conditions
2 1-(6-chloropyridin-3-yl)ethan-1-one NBS, trimethylsilyl triflate, acetonitrile 0 °C to RT, 6 h 85 (bromo intermediate) Column chromatography Intermediate for cyanide substitution
3 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one Sodium cyanide or triazole sodium Acetonitrile, RT, 4 h 60 (for triazole derivative) Column chromatography Cyanide introduced via nucleophilic substitution

Chemical Reactions Analysis

2-(6-Phenoxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like acetonitrile and catalysts such as 2,4,6-triphenylpyrylium tetrafluoroborate . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(6-Phenoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells . The compound’s phenoxy group allows it to interact with various biological molecules, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations

  • 2-[2-(Pyridin-3-yl)phenoxy]acetonitrile (14) (): Substituents: Pyridin-3-yl group at the 2-position of the phenoxy ring. Key Data: Yield (40%), IR peaks (1663 cm⁻¹ for C≡N), NMR signals (δ 4.71 ppm for CH₂CN) . Comparison: The phenoxy group’s position and pyridine substitution pattern influence electronic properties and reactivity.
  • 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile (): Substituents: Cl at pyridine 6-position, OCH₃ at 3-position. Key Data: Predicted collision cross-section (CCS) for [M+H]+: 133.4 Ų . Comparison: Electron-withdrawing groups (Cl, OCH₃) may reduce nucleophilicity compared to the phenoxy variant.

Heterocyclic Core Modifications

  • 2-(6-Methylpyridazin-3-yl)acetonitrile ():

    • Core: Pyridazine (two adjacent N atoms) instead of pyridine.
    • Key Data: Molecular weight 133.15, CAS 1394042-71-7 .
    • Comparison: Pyridazine’s electron-deficient nature may enhance electrophilic reactivity compared to pyridine derivatives.
  • 2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile ():

    • Substituents: OCH₃ at 6-position, CH₃ at 2-position.
    • Key Data: Molecular weight 162.19, storage at 2–8°C .
    • Comparison: Steric hindrance from methyl groups could limit accessibility for further reactions.

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Notable Data
2-(6-Phenoxypyridin-3-yl)acetonitrile ~226.25 (calc.) Phenoxy, pyridine, nitrile
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile 182.63 Cl, OCH₃, nitrile CCS [M+H]+: 133.4 Ų
2-(6-Methylpyridazin-3-yl)acetonitrile 133.15 Methyl, pyridazine, nitrile Storage: Room temperature

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